

What is the chemical structure of Guaietolin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Guaietolin*

Cat. No.: *B1615190*

[Get Quote](#)

Guaietolin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaietolin, systematically named 3-(2-ethoxyphenoxy)propane-1,2-diol, is a guaiacol derivative with potential therapeutic applications. This technical guide provides a detailed overview of its chemical structure, properties, and plausible synthetic routes. While specific experimental data for **Guaietolin** is not extensively available in the public domain, this document compiles known information and provides context through data from closely related compounds. Furthermore, potential mechanisms of action are explored, focusing on the well-established anti-inflammatory and antioxidant signaling pathways, namely the NF- κ B and MAPK pathways, which are common targets for similar phenolic compounds. This guide aims to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutics.

Chemical Structure and Properties

Guaietolin is an aryl glyceryl ether characterized by a 2-ethoxyphenol moiety linked to a propane-1,2-diol group. This structure imparts both lipophilic and hydrophilic properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

Table 1: Chemical and Physical Properties of **Guaietolin**

Property	Value	Source
IUPAC Name	3-(2-ethoxyphenoxy)propane-1,2-diol	PubChem[1]
Synonyms	Guaietoline, Guethural	PubChem[1]
Molecular Formula	C ₁₁ H ₁₆ O ₄	PubChem[1][2]
Molecular Weight	212.24 g/mol	PubChem[1][2]
CAS Number	63834-83-3 (racemic)	PubChem[1]
Stereochemistry	Racemic	GSRS[3]
Topological Polar Surface Area	58.9 Å ²	PubChem[1][2]
XLogP3	1.8	PubChem[1][2]
Hydrogen Bond Donor Count	2	PubChem[1][2]
Hydrogen Bond Acceptor Count	4	PubChem[1][2]

Synthesis of Guaietolin

A specific, detailed experimental protocol for the synthesis of **Guaietolin** is not readily available in the reviewed literature. However, its structure as an aryl glyceryl ether suggests that it can be synthesized through established methods for this class of compounds, such as the Williamson ether synthesis.[4][5]

Plausible Synthetic Route: Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of **Guaietolin**, this would entail the reaction of 2-ethoxyphenoxide with a protected glycerol derivative, followed by deprotection.

Experimental Protocol (General)

- **Formation of the Phenoxide:** 2-ethoxyphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like

dimethylformamide (DMF) or acetone to form the sodium or potassium 2-ethoxyphenoxide.

- **Nucleophilic Substitution:** To the solution of the phenoxide, a suitable three-carbon synthon with a leaving group is added. A common choice is epichlorohydrin or 3-chloro-1,2-propanediol. The reaction mixture is typically heated to facilitate the nucleophilic substitution.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield **Guaietolin**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **Guaietolin**, such as ^1H NMR, ^{13}C NMR, and mass spectra, are not widely published. The following sections provide predicted data and examples from a closely related compound, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), to offer an indication of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Spectral Data: The proton NMR spectrum of **Guaietolin** is expected to show characteristic signals for the aromatic protons of the ethoxyphenol ring, the ethoxy group protons, and the protons of the propane-1,2-diol chain.

Expected ^{13}C NMR Spectral Data: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms of the molecule, with distinct chemical shifts for the aromatic carbons, the ethoxy carbons, and the carbons of the diol chain.

Mass Spectrometry (MS)

The mass spectrum of **Guaietolin** is expected to show a molecular ion peak $[\text{M}]^+$ or a protonated molecule $[\text{M}+\text{H}]^+$ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ether bond and losses of water and small alkyl fragments.

Table 2: Predicted Collision Cross Section (CCS) for **Guaietolin** Adducts

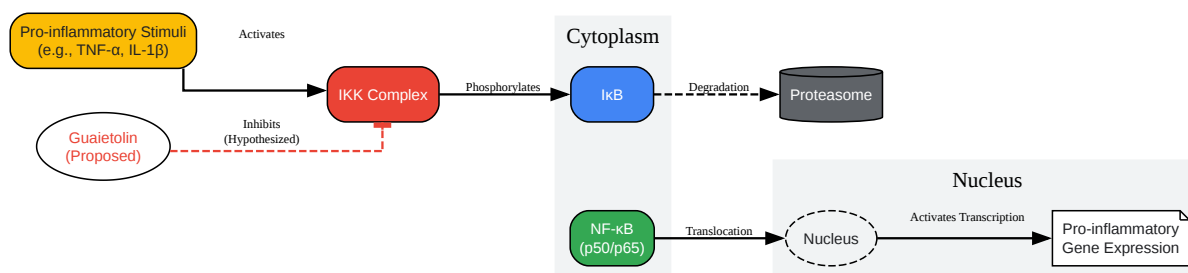
Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	213.11214	146.6
[M+Na] ⁺	235.09408	152.7
[M-H] ⁻	211.09758	147.3
[M+NH ₄] ⁺	230.13868	163.9
[M+K] ⁺	251.06802	151.1
[M+H-H ₂ O] ⁺	195.10212	140.6
Data from PubChemLite[6]		

Potential Biological Activity and Signaling Pathways

Phenolic compounds, including guaiacol derivatives, are known to possess a range of biological activities, with antioxidant and anti-inflammatory effects being prominent. While specific studies on **Guaietolin**'s mechanism of action are limited, it is plausible that it modulates key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7][8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many phenolic compounds are known to inhibit this pathway.

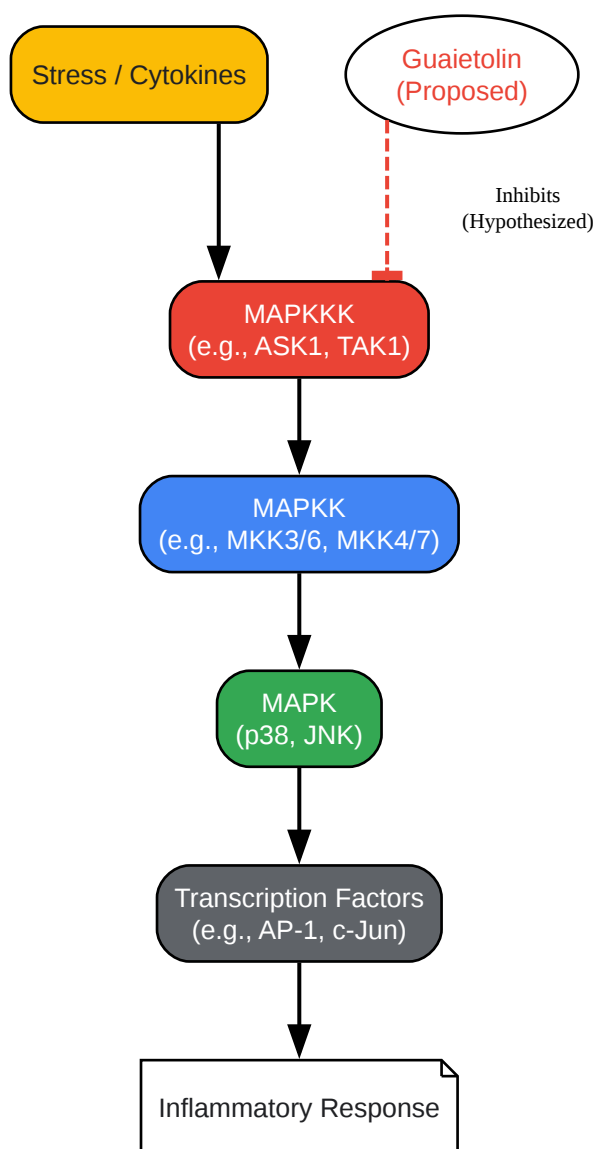


[Click to download full resolution via product page](#)

Caption: Proposed inhibitory effect of **Guaietolin** on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation.[12][13][14][15][16] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation and cell survival.



[Click to download full resolution via product page](#)

Caption: Postulated modulation of the MAPK signaling cascade by **Guaietolin**.

Conclusion

Guaietolin presents an interesting chemical scaffold with potential for therapeutic development, likely leveraging antioxidant and anti-inflammatory properties. This guide has summarized its known chemical and physical characteristics. While a specific, validated synthesis protocol and detailed experimental spectral data are not currently available in the public literature, plausible methodologies based on the synthesis of related aryl glyceryl ethers have been outlined. The potential for **Guaietolin** to modulate the NF- κ B and MAPK signaling

pathways, based on the activity of structurally similar compounds, provides a strong rationale for further investigation into its precise mechanisms of action. Future research should focus on obtaining detailed experimental data to fully characterize this compound and validate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-Ethoxyphenoxy)-1,2-propanediol | C₁₁H₁₆O₄ | CID 68825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guaietolin, (R)- | C₁₁H₁₆O₄ | CID 45094303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - Guaietolin (C₁₁H₁₆O₄) [pubchemlite.lcsb.uni.lu]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Guaietolin?]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615190#what-is-the-chemical-structure-of-guaietolin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com